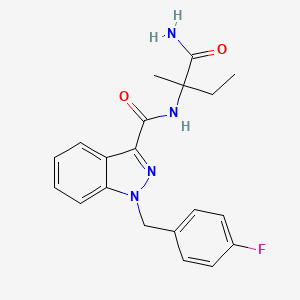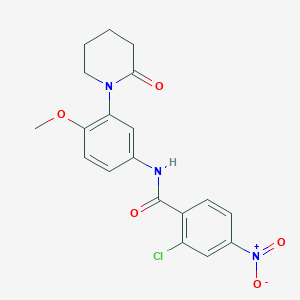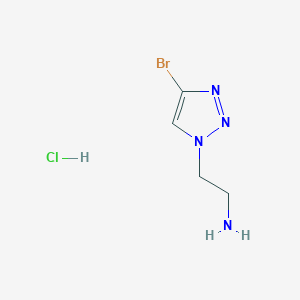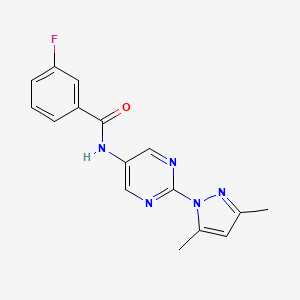![molecular formula C19H13BrN4OS B2491446 3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine CAS No. 1111418-94-0](/img/structure/B2491446.png)
3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, including the reaction of specific intermediates like piperazine derivatives with bromophenyl and oxadiazole components. For instance, the synthesis of a related compound was achieved by reacting 4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine with 3-(4-nitrophenyl)-1,2,4-oxadiazole, highlighting the intricate steps involved in creating such complex molecules (Wang, Chen, Pu, & Wang, 2004).
Molecular Structure Analysis
The molecular structure of related compounds typically features a planar configuration of the core rings, such as the triazine and oxadiazole rings, which are crucial for their chemical properties and reactivity. The crystal structure analysis often reveals intermolecular hydrogen bonding, contributing to the stability of the compound's structure in the solid state (Fun, Quah, Nithinchandra, & Kalluraya, 2011).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including electrophilic substitution and aminomethylation, leading to the formation of diverse derivatives with potential biological activities. Their reactivity is influenced by the nature of substituents on the aromatic rings and the presence of electron-withdrawing or donating groups (Rehman et al., 2018).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are determined by the molecular structure and intermolecular interactions within the compound. These properties are essential for understanding the compound's behavior in different environments and for its formulation in various applications (Pan et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity towards other chemicals and stability under various conditions, are key for predicting the compound's usefulness in synthesis and its potential as a lead compound in drug development. Studies on similar compounds have shown that their reactivity can be tailored by modifying the substituents on the aromatic rings, thus affecting their potential applications (Zou, Lai, Jin, & Zhang, 2002).
科学的研究の応用
Biological Activities and Applications
Antimicrobial and Antifungal Properties : Research has shown that derivatives of phenothiazines, which share structural similarities with the compound , exhibit promising antibacterial and antifungal activities. These activities result from their interaction with biological systems through pharmacophoric substituents and their ability to penetrate biological membranes due to their lipophilic character (Pluta, Morak-Młodawska, & Jeleń, 2011).
Anticancer Potential : The oxadiazole ring is a critical pharmacophore in many compounds demonstrating anticancer activity. This is attributed to its ability to engage in hydrogen bonding interactions with enzymes and receptors, enhancing its pharmacological action (Verma et al., 2019).
Anti-inflammatory and Analgesic Effects : Certain derivatives have shown significant anti-inflammatory and analgesic properties, indicating their potential for developing new therapeutic agents for managing pain and inflammation (Lelyukh, 2019).
Antiviral and Antiparasitic Activities : The oxadiazole core has been identified as effective against various viruses and parasites, suggesting its use in treating infectious diseases (Pitasse-Santos, Sueth-Santiago, & Lima, 2017).
Antitubercular Properties : Modifications of the oxadiazole structure have led to compounds with potent antitubercular activity, underscoring the potential for developing new treatments for tuberculosis (Asif, 2014).
作用機序
Target of Action
The compound contains a 1,2,4-oxadiazole moiety, which is known to be a bioisostere of amide and shows better hydrolytic and metabolic stability . Compounds containing this moiety have been found to bind with high affinity to multiple receptors
Mode of Action
Compounds with similar structures have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer effects .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(2-bromophenyl)-5-[(6-phenylpyridazin-3-yl)sulfanylmethyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN4OS/c20-15-9-5-4-8-14(15)19-21-17(25-24-19)12-26-18-11-10-16(22-23-18)13-6-2-1-3-7-13/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEDZJKFDFXTKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-bromophenyl)methoxy]thian-4-imine](/img/structure/B2491364.png)


![2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2491369.png)
![2-[7-(4-ethoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2491371.png)


![1-(4-methylbenzyl)-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2491378.png)
![2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2-fluorophenyl)acetamide](/img/structure/B2491380.png)
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2491381.png)
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2491382.png)
![1-(3,4-Dichlorophenyl)-2-({5-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-1-naphthyl}oxy)-1-ethanone](/img/structure/B2491383.png)
![2-(2-chlorophenoxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2491384.png)
